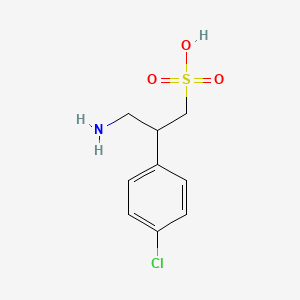

Saclofen

Beschreibung

GABA-A receptor antagonist

Eigenschaften

IUPAC Name |

3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLNVJYYQQXNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903970 | |

| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125464-42-8 | |

| Record name | Saclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125464-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saclofen's Mechanism of Action on GABA-B Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Saclofen, a foundational antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. We will delve into its competitive binding, downstream signaling consequences, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Antagonism

Saclofen, a sulphonic analogue of the GABA-B agonist baclofen (B1667701), functions as a selective and competitive antagonist at GABA-B receptors.[1][2][3][4] Its primary mechanism involves binding to the orthosteric site on the GABA-B1 (GB1) subunit of the heterodimeric GABA-B receptor.[1] This binding physically obstructs the endogenous ligand, GABA, from accessing its binding pocket, thereby preventing receptor activation.

The GABA-B receptor is a class C G-protein coupled receptor (GPCR) composed of two distinct subunits: GABA-B1 (GB1) and GABA-B2 (GB2).[1][5] For the receptor to be functional, both subunits must form a heterodimer.[1] The GB1 subunit is responsible for binding ligands like GABA, while the GB2 subunit is crucial for G-protein coupling and signal transduction.[1][6] By occupying the binding site on GB1, Saclofen stabilizes the receptor in an inactive state and prevents the conformational changes necessary for G-protein activation via the GB2 subunit.

Quantitative Pharmacological Data

The antagonist properties of Saclofen have been quantified in various biological systems. Its potency can vary depending on the tissue preparation and the specific receptor composition. Notably, Saclofen exhibits weaker activity at certain recombinant human GABA-B receptors compared to native receptors in tissue preparations.[2][7]

| Parameter | Value | Experimental System | Notes |

| IC₅₀ | 7.8 µM | Rat cerebellar membranes | Inhibition of [³H]Baclofen binding.[2][8][9] |

| pA₂ | ~5.3 | Guinea pig ileum & Rat cortical slices | A measure of competitive antagonist potency.[3] |

| Antagonism | Weak / Low | CHO cells expressing human GABA-B1b/B2 | Showed no significant inhibitory effect at concentrations up to 100 µM in a functional assay.[7] |

Impact on Downstream Signaling Pathways

GABA-B receptors are coupled to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[10][11][12] Agonist binding normally triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate several downstream effectors.[12] Saclofen, by preventing this initial activation step, blocks all subsequent signaling events.

The key pathways inhibited by Saclofen's antagonism are:

-

Inhibition of Adenylyl Cyclase: Agonist-activated Gαi/o subunits normally inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] Saclofen prevents this inhibition, allowing for basal or stimulated adenylyl cyclase activity to proceed.

-

Modulation of Ion Channels: The Gβγ subunit released upon agonist activation directly modulates ion channel activity.[11] Saclofen's antagonism prevents:

-

Activation of K⁺ Channels: It blocks the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels on postsynaptic membranes.[5][10][13] This prevents the potassium efflux that leads to slow, long-lasting inhibitory postsynaptic potentials (IPSPs) and membrane hyperpolarization.

-

Inhibition of Ca²⁺ Channels: It blocks the inhibition of voltage-gated calcium channels (VGCCs) on presynaptic terminals.[10][11] This restores the normal calcium influx required for neurotransmitter release, thereby preventing the presynaptic inhibition typically mediated by GABA-B receptors.

-

Below are diagrams illustrating the signaling pathways and logical relationships affected by Saclofen.

Experimental Protocols for Characterization

The antagonist activity of Saclofen is typically characterized using a combination of radioligand binding assays, functional cellular assays, and electrophysiology.

Radioligand Binding Competition Assay

This assay quantifies Saclofen's ability to displace a radiolabeled ligand from the GABA-B receptor in a membrane preparation.

Objective: To determine the binding affinity (Ki) or IC₅₀ of Saclofen.

Methodology:

-

Membrane Preparation:

-

Homogenize whole rat brain or a specific region (e.g., cerebellum) in ice-cold sucrose (B13894) buffer.[14]

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.[14]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000-50,000 x g for 20-30 min) to pellet the membranes.[14][15]

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous GABA.[15]

-

Resuspend the final pellet in a binding buffer (e.g., Tris-HCl with 2.5 mM CaCl₂) to a final protein concentration of ~1 mg/mL.[15]

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation (~0.1-0.25 mg protein), a fixed concentration of a GABA-B specific radioligand (e.g., --INVALID-LINK---Baclofen or [³H]CGP54626), and varying concentrations of unlabeled Saclofen.[15][16]

-

Include control tubes for 'total binding' (no competitor) and 'non-specific binding' (a saturating concentration of an unlabeled agonist like GABA).[14]

-

Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 45-90 minutes).[14][16]

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[16][17]

-

Alternatively, for low-affinity interactions, use centrifugation to pellet the membranes and then aspirate the supernatant.[15]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Saclofen.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of Saclofen on agonist-induced ion channel activity in a single neuron.

Objective: To demonstrate Saclofen's blockade of GABA-B-mediated currents (e.g., GIRK currents).

Methodology:

-

Cell Preparation: Prepare acute brain slices or cultured neurons expressing GABA-B receptors.

-

Recording Setup:

-

Using a patch-clamp amplifier and micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the cell membrane.[18]

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp).[18]

-

Hold the neuron at a specific potential (e.g., -70 mV) to record postsynaptic currents.[18]

-

-

Experimental Procedure:

-

Establish a stable baseline recording.

-

Apply a GABA-B agonist (e.g., Baclofen) to the cell via the perfusion system to elicit an outward K⁺ current through GIRK channels.

-

Wash out the agonist and allow the current to return to baseline.

-

Pre-incubate the cell with Saclofen for several minutes.[19]

-

While still in the presence of Saclofen, re-apply the agonist. A competitive antagonist will cause a reduction in the amplitude of the agonist-induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of Saclofen.

-

A significant reduction in current amplitude in the presence of Saclofen demonstrates its antagonistic effect. Constructing a full agonist dose-response curve in the presence of a fixed concentration of Saclofen will show a rightward shift, characteristic of competitive antagonism.

-

cAMP Accumulation Assay

This functional assay measures the downstream consequence of receptor-G-protein coupling.

Objective: To show that Saclofen blocks the agonist-induced inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing recombinant GABA-B receptors or primary neuronal cultures.

-

Assay Procedure:

-

Pre-incubate cells with varying concentrations of Saclofen.

-

Stimulate adenylyl cyclase with a known activator, such as Forskolin. This will generate a high baseline level of cAMP.[20][21]

-

Add a GABA-B agonist (e.g., GABA or Baclofen) to the cells. In control wells (no Saclofen), this will inhibit the Forskolin-stimulated cAMP production.[12]

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay.[21]

-

-

Data Analysis:

-

Quantify the amount of cAMP produced under each condition.

-

Saclofen's antagonistic activity is demonstrated by its ability to reverse the agonist-induced decrease in Forskolin-stimulated cAMP levels in a concentration-dependent manner.

-

Conclusion

Saclofen acts as a classical competitive antagonist at the GABA-B receptor. It directly competes with GABA for the orthosteric binding site on the GB1 subunit, thereby preventing receptor activation and blocking all downstream Gαi/o- and Gβγ-mediated signaling. This blockade prevents the inhibition of adenylyl cyclase and the modulation of key ion channels, ultimately negating the inhibitory effects of GABA-B receptor activation. The quantitative and qualitative characterization of these actions through binding, electrophysiological, and cellular assays has solidified Saclofen's role as a vital pharmacological tool for investigating the function of the GABA-B system.

References

- 1. Activation mechanism of the heterodimeric GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. youtube.com [youtube.com]

- 6. Structural basis of GABAB receptor-Gi protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Saclofen | GABA Receptor | TargetMol [targetmol.com]

- 10. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. sophion.com [sophion.com]

- 20. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Binding Affinity of Saclofen for the GABA-B Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the binding characteristics of Saclofen, a selective antagonist for the Gamma-aminobutyric acid type B (GABA-B) receptor. It includes quantitative binding data, in-depth experimental methodologies, and visual representations of key biological and experimental processes to serve as a comprehensive resource for scientific research and drug development.

Overview of Saclofen

Saclofen, or (RS)-3-Amino-2-(4-chlorophenyl)propylsulfonic acid, is a sulfonic analogue of the GABA-B agonist baclofen (B1667701).[1][2] It functions as a competitive antagonist at GABA-B receptors, making it a crucial tool for elucidating the physiological and pathological roles of this receptor system.[1][3][4] Unlike some other antagonists, Saclofen's utility is more established in in vitro preparations due to its limited ability to cross the blood-brain barrier.[5]

Quantitative Binding Affinity Data

The affinity of Saclofen for the GABA-B receptor has been quantified using various experimental paradigms. The following table summarizes the key binding constants reported in the literature.

| Parameter | Value | Species/Tissue | Assay Type | Notes | Reference |

| IC₅₀ | 7.8 µM | Rat cerebellar membranes | Radioligand Binding Assay | Inhibition of [³H]Baclofen binding. | [3][4] |

| pA₂ | 5.3 | Guinea pig ileum & Rat cortical slices | Functional Assay | Measures competitive antagonism against baclofen. | [1] |

Note: The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of Saclofen required to displace 50% of the radiolabeled agonist. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response, providing a measure of competitive antagonism.[5] Studies on recombinant human GABA-B1b and GABA-B2 heterodimeric receptors have indicated a low sensitivity to Saclofen.[3]

GABA-B Receptor Signaling Pathway

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[6][7] They are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[6][8] Upon agonist binding to the GABA-B1 subunit, a conformational change in the GABA-B2 subunit activates the associated Gi/o protein.[6][8] The G-protein then dissociates into its Gαi/o and Gβγ subunits, which mediate downstream effects:

-

Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Gβγ Subunit: Directly inhibits presynaptic voltage-gated calcium channels (VGCC), reducing neurotransmitter release, and activates postsynaptic G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[6][9]

Saclofen acts as a competitive antagonist by binding to the orthosteric site on the GABA-B1 subunit, thereby preventing the binding of GABA and subsequent receptor activation.

Experimental Protocols

The binding affinity of Saclofen is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (Saclofen) to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand Binding Assay for GABA-B Receptors

This protocol is a representative procedure for determining the binding affinity of a GABA-B receptor antagonist like Saclofen.

1. Membrane Preparation:

-

Euthanize rats or mice according to approved institutional protocols.[10]

-

Rapidly dissect the desired brain region (e.g., cerebellum or cortex) and place it in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Homogenize the tissue in 10-20 volumes (w/v) of buffer using a glass-Teflon homogenizer.[10][11]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[5][10]

-

Collect the supernatant and centrifuge at high speed (e.g., 20,000-40,000 x g for 20 minutes at 4°C) to pellet the membranes.[5][10][12]

-

Wash the pellet by resuspending it in fresh, ice-cold buffer and repeating the high-speed centrifugation step multiple times. This is crucial to remove endogenous GABA.[5][12]

-

Resuspend the final pellet in a known volume of assay buffer to achieve a target protein concentration (typically 0.25-1.0 mg/mL), which should be determined using a standard protein assay (e.g., Bradford or BCA).[12][13]

2. Competitive Binding Assay:

-

Set up assay tubes or a 96-well plate on ice.

-

To each tube/well, add the following components in the specified order:

-

Assay Buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4).

-

Varying concentrations of unlabeled Saclofen (the competitor).

-

A fixed concentration of a suitable radioligand, typically near its dissociation constant (Kd). Common choices include the agonist [³H]Baclofen or an antagonist like [³H]CGP-54626.[12][14]

-

-

Include control conditions:

-

Total Binding: Contains only the radioligand and membrane preparation to measure maximum binding.

-

Non-specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of an unlabeled GABA-B agonist (e.g., 100 µM GABA or baclofen) to define binding to non-receptor sites.[12]

-

-

Initiate the binding reaction by adding the thawed membrane preparation (e.g., 50-120 µg of protein per well).[13]

-

Incubate the mixture for a sufficient duration to reach equilibrium (e.g., 60-90 minutes at 4°C or room temperature).[10][14]

3. Separation and Quantification:

-

Terminate the assay by rapidly separating the bound radioligand from the free radioligand via vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), which trap the membranes.[5][13]

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.[13]

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[11][13]

4. Data Analysis:

-

Calculate Specific Binding by subtracting the non-specific binding (NSB) from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the Saclofen concentration.

-

Fit the resulting competition curve using non-linear regression analysis (sigmoidal dose-response model) to determine the IC₅₀ value.[5][13]

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][13]

References

- 1. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saclofen | GABAB Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

Saclofen: A Technical Guide to a Selective GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saclofen, or (±)-3-amino-2-(4-chlorophenyl)propylsulfonic acid, is a classical and selective competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a structural analog of the GABA-B agonist baclofen (B1667701), saclofen has been an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the GABA-B receptor system. This technical guide provides an in-depth overview of saclofen, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts: Mechanism of Action

Saclofen exerts its effects by competitively binding to the orthosteric site on the GABA-B receptor, thereby preventing the endogenous ligand GABA from binding and activating the receptor. The GABA-B receptor is a metabotropic G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory Gi/o proteins. This coupling leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits, which in turn modulate downstream effector systems.

The primary consequences of GABA-B receptor activation are inhibitory, leading to a reduction in neuronal excitability. Saclofen, by blocking this activation, effectively disinhibits the affected neurons. The (R)-enantiomer of saclofen is the active form that binds to the GABA-B receptor, while the (S)-enantiomer is inactive[1].

Quantitative Pharmacological Data

The potency and selectivity of saclofen have been characterized in various in vitro preparations. The following tables summarize key quantitative data for saclofen.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 7.8 µM | Rat cerebellar membranes | [3H]-Baclofen | [2] |

| pA2 | 5.3 | Guinea pig ileum & Rat cortical slices | - | [3] |

Table 1: Potency of Saclofen at the GABA-B Receptor

| Receptor/Channel | Effect | Species/Tissue | Comments | Reference |

| GABA-A Receptor | No effect | Guinea pig ileum | Did not affect contractile responses to GABA. | [4] |

| Adenosine Receptor | No effect | Guinea pig ileum | Did not affect depressive responses to adenosine. | [4] |

| Morphine Receptor | No effect | Guinea pig ileum | Did not affect depressive responses to morphine. | [4] |

Table 2: Selectivity Profile of Saclofen

GABA-B Receptor Signaling Pathway

The GABA-B receptor signaling cascade is a critical pathway for modulating neuronal activity. Saclofen, by antagonizing this receptor, prevents the initiation of this cascade.

Caption: GABA-B receptor signaling pathway and the inhibitory action of saclofen.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a method to determine the binding affinity of saclofen for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a radioligand binding assay to determine saclofen's affinity.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate for each concentration of saclofen:

-

Total Binding: 50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4), 50 µL of radioligand (e.g., [3H]-CGP54626 at a final concentration of 1-5 nM), and 50 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a saturating concentration of a non-labeled GABA-B agonist (e.g., 1 mM GABA or baclofen), 50 µL of radioligand, and 50 µL of membrane preparation.

-

Competition: 50 µL of varying concentrations of saclofen, 50 µL of radioligand, and 50 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the saclofen concentration.

-

Determine the IC50 value (the concentration of saclofen that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression analysis.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to use whole-cell patch-clamp recordings to investigate the effect of saclofen on GABA-B receptor-mediated currents in neurons.

Detailed Methodology:

-

Cell Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus or cortex) or use cultured neurons.

-

Place the slice or coverslip with cultured neurons in a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

-

Pipette and Solutions:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

The intracellular solution should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 and osmolarity to ~290 mOsm.

-

The aCSF should contain (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

-

Recording Procedure:

-

Visually identify a neuron for recording using differential interference contrast (DIC) optics.

-

Approach the neuron with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV in voltage-clamp mode.

-

-

Drug Application and Data Acquisition:

-

Record a stable baseline current.

-

Apply a GABA-B receptor agonist (e.g., baclofen) to the bath to induce an outward current (mediated by GIRK channels).

-

After observing a stable agonist-induced current, co-apply saclofen with the agonist. A competitive antagonist like saclofen should reduce the magnitude of the agonist-induced current in a concentration-dependent manner.

-

Wash out the drugs to allow the current to return to baseline.

-

Acquire and digitize the data using appropriate software and an amplifier.

-

-

Data Analysis:

-

Measure the peak amplitude of the outward current induced by the agonist in the absence and presence of different concentrations of saclofen.

-

Construct a concentration-response curve for the agonist in the presence of saclofen to determine the extent of the rightward shift, which can be used to calculate the pA2 value.

-

In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to study the effect of saclofen on neurotransmitter levels in the extracellular fluid of a specific brain region in a freely moving animal.

Detailed Methodology:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., the hippocampus or prefrontal cortex) based on stereotaxic coordinates.

-

Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

-

Allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer saclofen systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples at regular intervals for the desired duration of the experiment.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest (e.g., GABA, glutamate, dopamine) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.

-

Use appropriate statistical tests to determine if saclofen administration significantly alters the extracellular neurotransmitter levels compared to a vehicle control group.

-

Conclusion

Saclofen remains a cornerstone tool for the investigation of GABA-B receptor function. Its selectivity and competitive antagonist properties make it suitable for a wide range of in vitro and in vivo applications. This guide provides a comprehensive overview of its pharmacology and detailed protocols to facilitate its effective use in research and drug development. Further characterization of its binding kinetics and a broader selectivity profile would be beneficial for an even more complete understanding of this important pharmacological agent.

References

- 1. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Properties and Profile of Saclofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saclofen is a competitive antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the slow and prolonged inhibitory effects of GABA in the central nervous system. As a sulfonic acid analogue of the GABA-B agonist baclofen (B1667701), Saclofen has been a valuable pharmacological tool for elucidating the physiological and pathological roles of the GABA-B system. This technical guide provides a comprehensive overview of the pharmacological properties of Saclofen, including its mechanism of action, receptor binding affinity, and effects on downstream signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are heterodimeric G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.

Saclofen, a selective and competitive antagonist at GABA-B receptors, has been instrumental in characterizing the function of these receptors since its development.[1] Its ability to block the effects of GABA-B agonists like baclofen allows for the investigation of GABA-B receptor-mediated processes in various physiological and pathological conditions. This guide aims to provide a detailed technical resource on the pharmacological profile of Saclofen for professionals in the fields of neuroscience, pharmacology, and drug development.

Mechanism of Action

Saclofen functions as a competitive antagonist at the GABA-B receptor.[2] It binds to the receptor at the same site as the endogenous ligand GABA and agonists like baclofen, but it does not activate the receptor. By occupying the binding site, Saclofen prevents agonists from binding and initiating the downstream signaling cascade.

The GABA-B receptor is coupled to inhibitory G-proteins of the Gi/o family.[3] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of effector proteins, resulting in:

-

Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, leading to a decrease in neurotransmitter release.

Saclofen, by preventing agonist binding, blocks these downstream effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters of Saclofen from various in vitro studies.

Table 1: Receptor Binding Affinity of Saclofen

| Parameter | Value | Species | Tissue/Preparation | Radioligand | Reference |

| IC50 | 7.8 µM | Rat | Cerebellar membranes | [3H]-Baclofen | [5] |

| pA2 | 5.3 | Guinea Pig | Ileum | - | [2] |

| pA2 | 5.3 | Rat | Cortical slices | - | [2] |

| pKi | 4.22 | Rat | Olfactory bulb membranes | - | [6] |

Note: IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibitory constant (Ki).

Pharmacokinetic Profile

Detailed pharmacokinetic data for Saclofen, such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the literature. Much of the available in vivo pharmacokinetic information is for the GABA-B agonist, baclofen.[7][8][9]

Blood-Brain Barrier Penetration:

Saclofen has limited ability to cross the blood-brain barrier.[1] This property restricts its utility for in vivo studies targeting the central nervous system when administered peripherally. However, this characteristic can be advantageous for studies focused on peripheral GABA-B receptors. For central effects, direct administration into the central nervous system (e.g., intracerebroventricular injection) is typically required. While quantitative data on the brain-to-plasma concentration ratio for Saclofen is scarce, studies on the structurally related agonist baclofen have shown a significantly restricted distribution to the brain.[9][10]

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptors

This protocol provides a general framework for determining the binding affinity of Saclofen for the GABA-B receptor using a competitive binding assay.

Materials:

-

Rat brain tissue (e.g., cerebellum or cortex)

-

Ice-cold 50 mM Tris-HCl buffer (pH 7.4)

-

Radioligand: [3H]-GABA or [3H]-Baclofen

-

Unlabeled ligand for non-specific binding determination (e.g., baclofen or GABA)

-

Saclofen solutions of varying concentrations

-

Isoguvacine (to block GABA-A receptor binding when using [3H]-GABA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Assay buffer

-

Radioligand (e.g., [3H]-GABA at a final concentration of 10 nM)

-

For total binding: Assay buffer

-

For non-specific binding: A high concentration of unlabeled ligand (e.g., 1 mM baclofen)

-

For competition binding: Saclofen at various concentrations

-

Membrane preparation

-

-

Incubate the reaction mixture at 4°C for a sufficient time to reach equilibrium (e.g., 20-30 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound and free radioligand.

-

Wash the filters quickly with several volumes of ice-cold assay buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Saclofen concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Electrophysiological Recording of Inhibitory Postsynaptic Potentials (IPSPs)

This protocol describes how to use Saclofen to investigate its effect on GABA-B receptor-mediated slow inhibitory postsynaptic potentials (IPSPs) in brain slices.

Materials:

-

Brain slice preparation (e.g., rat hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Recording electrode (glass micropipette filled with an appropriate internal solution)

-

Stimulating electrode

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software

-

Saclofen stock solution

-

GABA-B receptor agonist (e.g., baclofen)

Procedure:

-

Slice Preparation:

-

Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome.

-

Allow the slices to recover in oxygenated aCSF for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Using a microscope, position the recording electrode to obtain a whole-cell patch-clamp recording from a neuron.

-

Position the stimulating electrode in a region that provides synaptic input to the recorded neuron.

-

-

IPSP Recording:

-

Evoke synaptic responses by delivering electrical stimuli through the stimulating electrode.

-

Record the postsynaptic potentials. To isolate GABA-B receptor-mediated slow IPSPs, it may be necessary to block GABA-A and glutamate (B1630785) receptors pharmacologically (e.g., with bicuculline (B1666979) and CNQX/AP5, respectively).

-

Establish a stable baseline of evoked slow IPSPs.

-

-

Application of Saclofen:

-

Bath-apply Saclofen at a known concentration (e.g., 100-500 µM) to the slice.

-

Continue to evoke and record IPSPs to observe the effect of Saclofen on the synaptic response. A reduction or blockade of the slow IPSP is expected.

-

To confirm the specificity of the effect, after washing out Saclofen, apply a GABA-B agonist like baclofen to induce a slow IPSP, and then co-apply Saclofen to demonstrate its antagonistic action.

-

-

Data Analysis:

-

Measure the amplitude and/or area of the evoked IPSPs before, during, and after the application of Saclofen.

-

Analyze the data to determine the extent of inhibition and the concentration-response relationship for Saclofen's antagonism.

-

Adenylyl Cyclase Activity Assay

This protocol outlines a method to assess the effect of Saclofen on GABA-B receptor-mediated inhibition of adenylyl cyclase activity.

Materials:

-

Cell culture expressing GABA-B receptors (e.g., cultured cerebellar granule cells) or brain tissue homogenates.[3]

-

Assay buffer

-

ATP

-

[α-32P]ATP

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

GABA-B receptor agonist (e.g., baclofen)

-

Saclofen solutions of varying concentrations

-

Dowex and alumina (B75360) columns for cAMP purification

-

Scintillation counter

Procedure:

-

Cell/Tissue Preparation:

-

Prepare cell lysates or tissue homogenates that contain functional GABA-B receptors and adenylyl cyclase.

-

-

Adenylyl Cyclase Reaction:

-

In reaction tubes, combine the assay buffer, ATP, and [α-32P]ATP.

-

Add forskolin to stimulate adenylyl cyclase activity.

-

Add the GABA-B agonist (baclofen) to induce inhibition of adenylyl cyclase.

-

In test groups, add varying concentrations of Saclofen to determine its ability to reverse the agonist-induced inhibition.

-

Initiate the reaction by adding the cell/tissue preparation.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).

-

-

Termination and cAMP Purification:

-

Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP).

-

Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.

-

-

Quantification:

-

Measure the radioactivity of the purified [32P]cAMP fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of adenylyl cyclase inhibition by the agonist in the absence and presence of different concentrations of Saclofen.

-

Plot the data to determine the potency of Saclofen in antagonizing the GABA-B receptor-mediated inhibition of adenylyl cyclase.

-

Visualizations

GABA-B Receptor Signaling Pathway and Saclofen's Point of Intervention

Caption: Saclofen competitively antagonizes the GABA-B receptor.

Experimental Workflow for Characterizing Saclofen's Antagonism

Caption: Workflow for in vitro characterization of Saclofen.

Conclusion

Saclofen remains a cornerstone pharmacological tool for the investigation of GABA-B receptor function. Its properties as a selective and competitive antagonist have been well-characterized in a variety of in vitro preparations. While its limited blood-brain barrier penetration restricts its use in systemic in vivo studies of the central nervous system, it is a valuable compound for peripheral and direct central administration studies. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to effectively utilize Saclofen in their experimental endeavors. Further research into the pharmacokinetics of Saclofen and the development of brain-penetrant analogues could expand its utility in neuroscience research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma aminobutyric acid B receptor-mediated inhibition of adenylate cyclase in cultured cerebellar granule cells: blockade by islet-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saclofen | GABA Receptor | TargetMol [targetmol.com]

- 6. GABA(B) receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]

- 8. The pharmacokinetics of baclofen derived from intestinal infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on brain interstitial fluid distribution and blood-brain barrier transport of baclofen in rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective transport of baclofen across the blood-brain barrier in rats as determined by the unit impulse response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Saclofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saclofen, a competitive antagonist of the γ-aminobutyric acid type B (GABAB) receptor, serves as a critical tool in neuroscience research for elucidating the physiological and pathological roles of GABAB receptor signaling. This document provides a comprehensive overview of the chemical structure of Saclofen, a plausible synthetic route based on established organic chemistry principles, and its mechanism of action within the GABAB receptor signaling pathway. Detailed experimental protocols for the proposed synthesis are provided, along with a summary of its known quantitative pharmacological data. Visual diagrams of the synthetic workflow and the signaling cascade are included to facilitate a deeper understanding of this important pharmacological agent.

Chemical Structure of Saclofen

Saclofen is the sulfonic acid analog of the GABAB receptor agonist, baclofen.[1][2] Its systematic IUPAC name is 3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid .[3][4] The presence of the sulfonic acid group in place of a carboxylic acid group is a key structural feature that confers its antagonistic properties at the GABAB receptor.

The chemical and physical properties of Saclofen are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | [3][4] |

| Molecular Formula | C9H12ClNO3S | [3][4][5] |

| Molecular Weight | 249.71 g/mol | [2] |

| CAS Number | 125464-42-8 | [3][5][6] |

| Canonical SMILES | C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | [2] |

| InChI Key | JYLNVJYYQQXNEK-UHFFFAOYSA-N |

Proposed Synthesis of Saclofen

Caption: Proposed Synthetic Pathway for Saclofen.

Detailed Experimental Protocols

The following are proposed experimental protocols for the synthesis of Saclofen. These are based on analogous reactions and may require optimization.

Step 1: Synthesis of 3-carboxy-3-(4-chlorophenyl)propanamide from 2-(4-chlorophenyl)succinic acid

-

Anhydride Formation: A mixture of 2-(4-chlorophenyl)succinic acid and an excess of acetic anhydride is heated at reflux for 2-3 hours. The excess acetic anhydride is then removed under reduced pressure to yield the crude cyclic anhydride.

-

Amidation: The crude anhydride is dissolved in a suitable solvent (e.g., acetone) and cooled in an ice bath. Concentrated aqueous ammonia (B1221849) is added dropwise with stirring. The resulting mixture is stirred at room temperature for several hours. The solvent is then evaporated, and the residue is acidified with dilute HCl to precipitate the succinamic acid derivative. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Hofmann Rearrangement to 3-amino-2-(4-chlorophenyl)propanoic acid

The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom.[7][8]

-

A solution of sodium hydroxide (B78521) in water is prepared and cooled in an ice bath.

-

Bromine is added dropwise to the cold NaOH solution to form a solution of sodium hypobromite (B1234621).

-

The 3-carboxy-3-(4-chlorophenyl)propanamide is added portion-wise to the hypobromite solution, keeping the temperature below 10°C.

-

The reaction mixture is slowly warmed to room temperature and then heated to 50-70°C for 1-2 hours.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the amino acid. The product, 3-amino-2-(4-chlorophenyl)propanoic acid, is collected by filtration, washed, and dried.

Step 3: Reduction of the Carboxylic Acid to 3-amino-2-(4-chlorophenyl)propan-1-ol

-

The 3-amino-2-(4-chlorophenyl)propanoic acid is suspended in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

-

A reducing agent, such as lithium aluminum hydride (LiAlH4), is added cautiously in portions.

-

The mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is quenched by the careful sequential addition of water and aqueous NaOH.

-

The resulting salts are filtered off, and the organic solvent is evaporated to yield the amino alcohol.

Step 4: Sulfonation to Saclofen

A plausible method for introducing the sulfonic acid group involves converting the alcohol to a good leaving group followed by nucleophilic substitution with a sulfite (B76179). A similar procedure is used for the synthesis of 3-aminopropane-1-sulfonic acid from 3-aminopropanol.[4]

-

Mesylation: The 3-amino-2-(4-chlorophenyl)propan-1-ol is dissolved in a suitable solvent like dichloromethane (B109758) or pyridine and cooled. Methanesulfonyl chloride is added dropwise. The reaction is stirred until completion (monitored by TLC). The mixture is then worked up by washing with dilute acid and brine, and the organic layer is dried and concentrated to give the mesylate.

-

Sulfonation: The crude mesylate is dissolved in an aqueous alcoholic solution, and sodium sulfite is added. The mixture is heated at reflux for several hours. The reaction progress can be monitored by techniques like HPLC. After completion, the solution is cooled, and the pH is adjusted with HCl to precipitate Saclofen. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Role in GABAB Receptor Signaling

Saclofen functions as a competitive antagonist at the GABAB receptor.[2] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[9] It exists as a heterodimer of GABAB1 and GABAB2 subunits.

In the canonical signaling pathway, the binding of an agonist (like GABA or baclofen) to the GABAB receptor activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.

-

The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit directly modulates ion channels. It inhibits presynaptic voltage-gated Ca2+ channels, which reduces neurotransmitter release. Postsynaptically, it activates G-protein-gated inwardly rectifying K+ (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

Saclofen exerts its effect by binding to the GABAB receptor at the same site as agonists but without activating the receptor. By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling cascade.

Caption: GABAB Receptor Signaling and Inhibition by Saclofen.

Quantitative Data

The primary quantitative measure of Saclofen's potency as a GABAB receptor antagonist is its IC50 value, which is the concentration required to inhibit 50% of the binding of a radiolabeled agonist, typically [3H]GABA or [3H]baclofen.

| Parameter | Value | Method | Reference |

| IC50 | 7.8 µM | Inhibition of [3H]baclofen binding to rat cerebellar membranes | [5] |

Conclusion

Saclofen remains an indispensable pharmacological tool for the study of GABAB receptor function. Its distinct chemical structure, characterized by the replacement of a carboxylic acid with a sulfonic acid group, is fundamental to its antagonist activity. While a definitive, published synthesis protocol is elusive, a plausible and robust synthetic pathway can be proposed based on well-understood organic reactions. A thorough understanding of its synthesis and its mechanism of action at the molecular and systems level is crucial for its effective application in research and for the potential development of new therapeutic agents targeting the GABAergic system.

References

- 1. CN101362709B - 3-amino propanesulfonic acid preparation method - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

- 5. soc.chim.it [soc.chim.it]

- 6. brieflands.com [brieflands.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. CN1200929C - Method of preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

The Discovery and Historical Development of Saclofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saclofen, or 3-amino-2-(4-chlorophenyl)propanesulfonic acid, stands as a cornerstone tool in the pharmacological exploration of the γ-aminobutyric acid type B (GABAB) receptor system. As a competitive antagonist, it has been instrumental in delineating the physiological and pathophysiological roles of GABAB receptors, which are pivotal in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). This technical guide provides an in-depth overview of the discovery, synthesis, and historical development of Saclofen, with a focus on the key experiments and quantitative data that have defined its pharmacological profile.

Discovery and Synthesis

Saclofen emerged from research aimed at developing antagonists for the newly characterized GABAB receptor in the late 1980s. It was designed as a sulfonic acid analogue of the GABAB agonist, baclofen. The seminal work by Kerr, Ong, Johnston, and colleagues, published in 1989, first described Saclofen as a potent and selective antagonist at GABAB receptors.

Chemical Synthesis

The synthesis of Saclofen (3-amino-2-(4-chlorophenyl)propanesulfonic acid) was first reported by Abbenante and Prager in the Australian Journal of Chemistry in 1990. The synthesis involves the reaction of 4-chloro-β-nitrostyrene with sodium sulfite (B76179) to form the corresponding sodium β-nitroalkanesulfonate. This intermediate is then catalytically hydrogenated, for example using Raney nickel, to yield Saclofen. The stereospecificity of Saclofen's biological activity was later established, with the (R)-enantiomer being the active form that binds to the GABAB receptor.[1]

Pharmacological Characterization

The initial and subsequent pharmacological studies of Saclofen established it as a competitive antagonist at GABAB receptors. This was demonstrated through its ability to inhibit the binding of GABAB agonists and to block their functional effects in a surmountable manner.

Quantitative Pharmacological Data

The potency and affinity of Saclofen and related compounds have been determined in various in vitro preparations. The following table summarizes key quantitative data for Saclofen and other notable GABAB receptor antagonists.

| Compound | Preparation | Assay Type | Parameter | Value | Reference |

| Saclofen | Rat cerebellar membranes | Radioligand Binding | IC50 (vs. [3H]-Baclofen) | 7.8 µM | [2] |

| Saclofen | Guinea pig ileum | Functional Antagonism | pA2 | 5.3 | [3] |

| (R)-Saclofen | Guinea pig ileum | Functional Antagonism | pA2 | 5.3 | [1] |

| (S)-Saclofen | Guinea pig ileum | Functional Antagonism | - | Inactive | [1] |

| 2-Hydroxy-saclofen | Guinea pig ileum | Functional Antagonism | pA2 | 5.0 | [3][4] |

| Phaclofen | Guinea pig ileum | Functional Antagonism | pA2 | ~4 | [4] |

Key Experimental Protocols

The characterization of Saclofen relied on established experimental models for studying GABAB receptor function. Below are detailed methodologies for two of the key assays used.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a representative method for determining the affinity of Saclofen for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize rat cerebellar tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

2. Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

-

50 µL of radioligand (e.g., [3H]-baclofen or a high-affinity antagonist like [3H]-CGP54626) to a final concentration in the low nanomolar range.

-

50 µL of Saclofen at various concentrations for the competition curve, buffer for total binding, or a saturating concentration of a non-labeled ligand (e.g., baclofen) for non-specific binding.

-

50 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Determine the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Saclofen concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Guinea Pig Ileum Functional Assay (Schild Analysis)

This ex vivo preparation is a classic model for studying presynaptic inhibition of neurotransmitter release mediated by GABAB receptors.

1. Tissue Preparation:

-

Euthanize a guinea pig and dissect a segment of the ileum.

-

Clean the ileum segment and mount a longitudinal muscle strip in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Experimental Setup:

-

Connect the tissue to an isometric force transducer to record muscle contractions.

-

Induce twitch contractions of the smooth muscle by electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration).

3. Agonist Dose-Response Curve:

-

After a stabilization period, obtain a cumulative concentration-response curve for a GABAB agonist (e.g., baclofen) by adding increasing concentrations to the organ bath and measuring the inhibition of the electrically induced twitch contractions.

4. Antagonist Incubation and Schild Plot:

-

Wash out the agonist and allow the tissue to recover.

-

Add a fixed concentration of Saclofen to the organ bath and allow it to equilibrate with the tissue (e.g., for 30 minutes).

-

Obtain a second agonist concentration-response curve in the presence of Saclofen.

-

Repeat this procedure with increasing concentrations of Saclofen.

5. Data Analysis (Schild Plot):

-

For each concentration of Saclofen, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).

-

Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of Saclofen on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). A slope of 1 is indicative of competitive antagonism.

Visualizing Pathways and Workflows

GABAB Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of the heterodimeric GABAB receptor.

Caption: GABAB receptor signaling cascade.

Experimental Workflow for a Novel GABAB Antagonist

This diagram outlines a typical workflow for the discovery and characterization of a novel GABAB receptor antagonist, from initial design to preclinical evaluation.

References

The Role of Saclofen in Elucidating Inhibitory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Saclofen, a foundational pharmacological tool used to investigate the complex mechanisms of inhibitory neurotransmission. As a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, Saclofen has been instrumental in dissecting the roles of presynaptic and postsynaptic inhibition, modulating synaptic plasticity, and defining the physiological significance of metabotropic GABAergic signaling.

Introduction to GABA-B Receptors and Inhibitory Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system. Its signaling is mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects, playing a crucial role in fine-tuning neuronal excitability and synaptic strength. Located on both presynaptic and postsynaptic membranes, they are critical for regulating neurotransmitter release and neuronal membrane potential.

Saclofen: A Competitive GABA-B Receptor Antagonist

Saclofen, a sulfonic acid analogue of the GABA-B agonist baclofen (B1667701), was one of the first selective GABA-B receptor antagonists to be developed. It acts as a competitive antagonist, reversibly binding to the GABA-B receptor and blocking the effects of endogenous GABA and exogenous agonists like baclofen.[1][2] Its introduction provided researchers with a vital tool to pharmacologically isolate and study GABA-B receptor-mediated processes, distinguishing them from the faster inhibitory actions of GABA-A receptors.

Mechanism of Action

Saclofen competes with GABA for the binding site on the GABA-B receptor. By occupying this site without activating the receptor, it prevents the conformational changes necessary for G-protein coupling and the subsequent downstream signaling cascade. This blockade reverses or prevents the canonical effects of GABA-B receptor activation, which include the inhibition of adenylyl cyclase, activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.

Quantitative Data: Potency and Comparative Pharmacology

The efficacy of Saclofen and other GABA-B antagonists is typically quantified by their IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), or pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response.[3] A higher pA2 value indicates greater potency.[3]

Below is a summary of quantitative data for Saclofen and other commonly used GABA-B receptor antagonists. It is important to note that these values can vary based on the experimental preparation and tissue type.

| Antagonist | Chemical Class | Potency (Parameter) | Value | Preparation | Reference |

| Saclofen | Sulphonic Acid Analogue | IC50 | 7.8 µM | Rat Cerebellar Membranes | [4] |

| pA2 | 5.3 | Guinea Pig Ileum | [1][5] | ||

| 2-Hydroxy-saclofen | Sulphonic Acid Analogue | pA2 | 5.0 | Guinea Pig Ileum | [1][6] |

| pA2 | 5.2 | Guinea Pig Ileum ((S)-enantiomer) | [7] | ||

| Phaclofen (B54434) | Phosphonic Acid Analogue | IC50 | 229 µM | Rat Cortical Membranes | [8] |

| CGP 35348 | Phosphinic Acid Analogue | IC50 | 34 µM | Rat Cortical Membranes | [9][10] |

| CGP 55845 | Phosphinic Acid Analogue | Ki | 4.5 nM | Not Specified | [11] |

| IC50 | 5 nM / 6 nM | Not Specified | [12][13] | ||

| pKi | 8.35 | Not Specified | [12] |

Note: Saclofen and its analogue 2-hydroxy-saclofen are considered micromolar affinity antagonists, while newer compounds like CGP 55845 exhibit much higher, nanomolar affinity.[11][14]

Applications of Saclofen in Research

Saclofen's ability to selectively block GABA-B receptors makes it an invaluable tool for a variety of experimental applications.

Differentiating Presynaptic and Postsynaptic Inhibition

GABA-B receptors are located both presynaptically, where they act as autoreceptors to inhibit GABA release or as heteroreceptors to inhibit the release of other neurotransmitters like glutamate, and postsynaptically, where they generate a slow, long-lasting inhibitory postsynaptic potential (IPSP).

-

Presynaptic Actions: Application of Saclofen can block the inhibitory effect of GABA-B agonists on neurotransmitter release. For example, in hippocampal slices, 2-hydroxy-saclofen at concentrations of 200-500 µM significantly reduces the synaptic depression caused by baclofen, demonstrating its effectiveness at presynaptic heteroreceptors on excitatory terminals.[15]

-

Postsynaptic Actions: Saclofen is widely used to block the slow IPSP mediated by the activation of postsynaptic GIRK channels. Studies using intracellular recordings in hippocampal neurons have shown that 2-hydroxy-saclofen (50-200 µM) reversibly blocks this late IPSP without affecting the early, GABA-A mediated IPSP.

Investigating Synaptic Plasticity

GABA-B receptors play a modulatory role in synaptic plasticity phenomena such as long-term potentiation (LTP). By inhibiting GABA-B receptors with antagonists, researchers can study their influence on the induction and maintenance of LTP. The use of GABA-B antagonists like phaclofen (1 mM) and CGP 35348 (100 µM) has been shown to facilitate the induction of LTP in the CA1 area of hippocampal slices.

Experimental Protocols

The following section details a generalized protocol for studying the effects of Saclofen on synaptic transmission in acute hippocampal slices using extracellular field potential recording. This protocol is a synthesis of methodologies commonly reported in the literature.

Preparation of Acute Hippocampal Slices

-

Anesthesia and Euthanasia: Anesthetize an adult mouse or rat (e.g., Sprague-Dawley rat, P17-P28) with isoflurane (B1672236) and euthanize by decapitation, following approved institutional animal care guidelines.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 215 Sucrose, 2.5 KCl, 26 NaHCO3, 1.6 NaH2PO4, 1 CaCl2, 4 MgCl2, 4 MgSO4, and 20 glucose.

-

Slicing: Glue the brain to the stage of a vibratome (e.g., Leica VT1200s) and submerge it in the ice-cold cutting solution. Cut transverse hippocampal slices at a thickness of 350-400 µm.

-

Recovery: Transfer the slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. The aCSF typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 10 D-glucose. Allow slices to recover for at least 60 minutes at 32-34°C before transferring to room temperature.

Extracellular Electrophysiology

-

Recording Setup: Place a recovered slice in a submerged recording chamber continuously perfused with oxygenated aCSF (1.5-2 ml/minute) at 30-32°C.

-

Electrode Placement: Position a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Place a bipolar stimulating electrode (e.g., tungsten) on the Schaffer collateral pathway to evoke synaptic responses.

-

Baseline Recording: Deliver single voltage pulses (e.g., 0.3 ms (B15284909) duration) at a low frequency (e.g., 0.033 Hz). Determine a stimulus intensity that evokes an fEPSP of 40-60% of the maximal response. Record a stable baseline for at least 20-30 minutes.

-

Drug Application: Prepare a stock solution of Saclofen in water or an appropriate solvent. Dilute the stock solution in aCSF to the final desired concentration (e.g., 100-300 µM). Switch the perfusion to the Saclofen-containing aCSF.

-

Data Acquisition and Analysis: Record the fEPSP slope or amplitude. The effect of Saclofen is observed as a change from the stable baseline. To study its antagonist properties, co-apply Saclofen with a GABA-B agonist like baclofen (e.g., 5-10 µM) and observe the reversal of the agonist's effect. Data can be acquired and analyzed using software such as Clampex (Molecular Devices).

Visualizing a G-Protein Signaling Pathway, Experimental Workflow, & Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts related to the use of Saclofen in studying inhibitory neurotransmission.

Caption: GABA-B Receptor Signaling Pathways.

Caption: Typical Electrophysiology Workflow Using Saclofen.

Caption: Logical Role of Saclofen in Neurotransmission.

Conclusion

Saclofen remains a cornerstone pharmacological agent for the functional dissection of GABA-B receptor-mediated inhibitory neurotransmission. Despite the development of higher-affinity antagonists, its well-characterized properties and extensive history of use ensure its continued relevance in both in vitro and peripheral studies. By competitively blocking GABA-B receptors, Saclofen allows researchers to isolate specific signaling pathways, probe the mechanisms of synaptic plasticity, and ultimately gain a deeper understanding of the delicate balance between excitation and inhibition that governs neural circuit function.

References

- 1. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The (S)-enantiomer of 2-hydroxysaclofen is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 13. medchemexpress.com [medchemexpress.com]